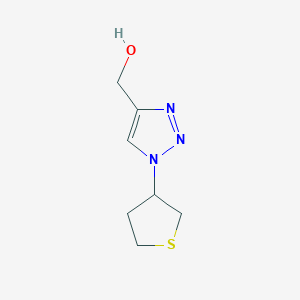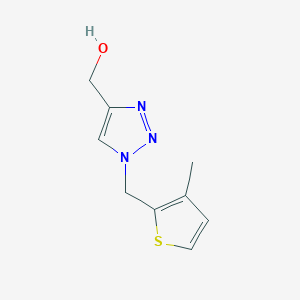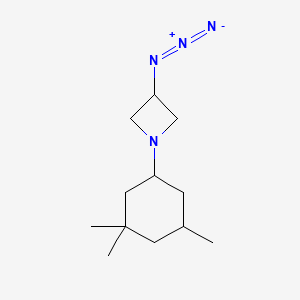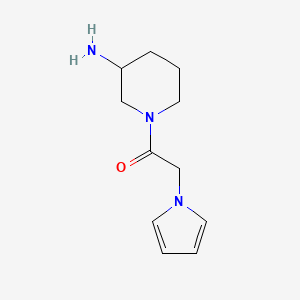
6-(3-azidoazetidine-1-carbonyl)pyridazin-3(2H)-one
Overview
Description
6-(3-azidoazetidine-1-carbonyl)pyridazin-3(2H)-one (6-AACPy) is an organic compound belonging to the pyridazinone family of molecules. It is a versatile molecule that is used in a variety of synthetic and medicinal applications. 6-AACPy has been used in the synthesis of heterocyclic compounds, as a catalyst in organic synthesis, and as an intermediate in the synthesis of pharmaceuticals. In addition, 6-AACPy has been studied for its potential to modulate the activities of enzymes and receptors, and has been investigated as a potential therapeutic agent for a variety of diseases.
Scientific Research Applications
Platelet Aggregation Inhibitors
6-(3-azidoazetidine-1-carbonyl)pyridazin-3(2H)-one and related 3(2H)-pyridazinones with amino groups have been synthesized and evaluated as potential platelet aggregation inhibitors. These compounds, particularly those obtained from mucochloric and mucobromic acid, show promising activity in this domain (Estevez, Raviña, & Sotelo, 1998).
Antimicrobial and Antifungal Activities
Pyridazinone compounds, including variants of 6-(3-azidoazetidine-1-carbonyl)pyridazin-3(2H)-one, have been identified as possessing a broad spectrum of biological activities. These include notable antimicrobial and antifungal properties, making them valuable in pharmaceutical and agrochemical applications (Asif & Alam, 2020).
Synthesis of Fused Azines and Azolo[1,5-a]pyrimidine Derivatives
Research has focused on the synthesis of novel classes of pyridazin-3-one derivatives and their use in forming fused azines. This includes the creation of azolo[1,5-a]pyrimidine derivatives, showcasing the versatility of pyridazin-3(2H)-one compounds in organic synthesis and pharmaceutical research (Ibrahim & Behbehani, 2014).
Functional Group Transformations
Recent progress in the chemistry of pyridazinones, specifically pyridazin-3(2H)-ones, has highlighted their utility as efficient and recyclable carriers for various important organic reactions. This property is significant for advancing methodologies in organic synthesis (Kang, Moon, Yoon, & Yoon, 2018).
properties
IUPAC Name |
3-(3-azidoazetidine-1-carbonyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O2/c9-13-10-5-3-14(4-5)8(16)6-1-2-7(15)12-11-6/h1-2,5H,3-4H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPAABGTXWDBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NNC(=O)C=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















